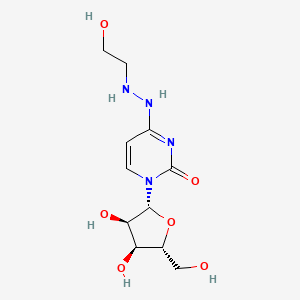
2(1H)-Pyrimidinone, 4-(2-(2-hydroxyethyl)hydrazino)-1-(beta-D-ribofuranosyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Pyrimidinone, 4-(2-(2-hydroxyethyl)hydrazino)-1-(beta-D-ribofuranosyl)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its pyrimidinone core, which is substituted with a hydrazino group and a ribofuranosyl moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinone, 4-(2-(2-hydroxyethyl)hydrazino)-1-(beta-D-ribofuranosyl)- typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrimidinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Hydrazino Group: This step involves the reaction of the pyrimidinone core with hydrazine derivatives under controlled conditions.
Attachment of the Ribofuranosyl Moiety: This is usually done through glycosylation reactions, where the ribofuranosyl group is introduced using glycosyl donors in the presence of catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyrimidinone, 4-(2-(2-hydroxyethyl)hydrazino)-1-(beta-D-ribofuranosyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
2(1H)-Pyrimidinone, 4-(2-(2-hydroxyethyl)hydrazino)-1-(beta-D-ribofuranosyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2(1H)-Pyrimidinone, 4-(2-(2-hydroxyethyl)hydrazino)-1-(beta-D-ribofuranosyl)- involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with biological molecules, leading to the modulation of their activity. The ribofuranosyl moiety may facilitate the compound’s uptake and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-Hydroxyethyl]-9-[beta-D-ribofuranosyl]hypoxanthine
- Inosine, 2-(2-hydroxyethyl)-
Uniqueness
Compared to similar compounds, 2(1H)-Pyrimidinone, 4-(2-(2-hydroxyethyl)hydrazino)-1-(beta-D-ribofuranosyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
100997-67-9 |
|---|---|
Molecular Formula |
C11H18N4O6 |
Molecular Weight |
302.28 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-[2-(2-hydroxyethyl)hydrazinyl]pyrimidin-2-one |
InChI |
InChI=1S/C11H18N4O6/c16-4-2-12-14-7-1-3-15(11(20)13-7)10-9(19)8(18)6(5-17)21-10/h1,3,6,8-10,12,16-19H,2,4-5H2,(H,13,14,20)/t6-,8-,9-,10-/m1/s1 |
InChI Key |
QTKLVTRCNNUTBB-PEBGCTIMSA-N |
Isomeric SMILES |
C1=CN(C(=O)N=C1NNCCO)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
Canonical SMILES |
C1=CN(C(=O)N=C1NNCCO)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


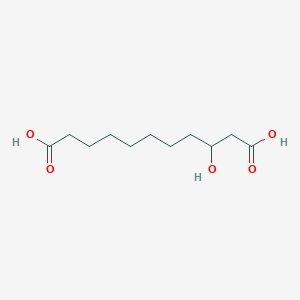

![4-Methoxy-2-[2-(5-nitropyridin-2-yl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14341025.png)
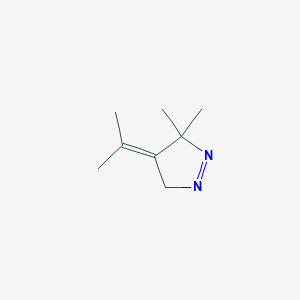
![N-{[(4-Chloronaphthalen-1-yl)sulfanyl]methyl}-N-ethylethanamine](/img/structure/B14341040.png)
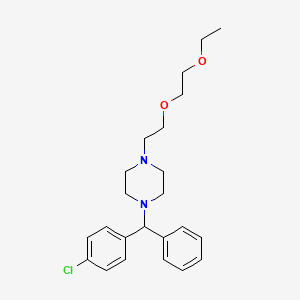
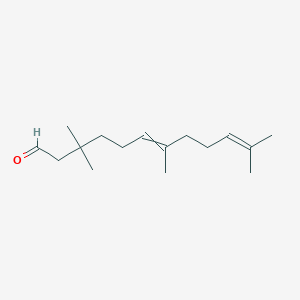

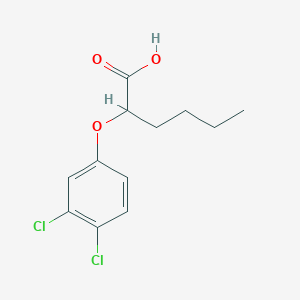
![Phenyl 2-[(3-phenylacryloyl)oxy]benzoate](/img/structure/B14341071.png)
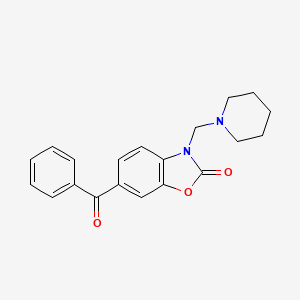
![4-[(2-Nitrophenyl)selanyl]morpholine](/img/structure/B14341087.png)

phosphane](/img/structure/B14341099.png)
